![molecular formula C15H10FN3O3 B14341417 [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid CAS No. 93673-83-7](/img/structure/B14341417.png)
[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid: is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring, a fluorobenzoyl group, and a carbamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method involves the use of 4-fluorobenzoyl chloride and o-phenylenediamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring. The resulting intermediate is then treated with phosgene or a similar reagent to introduce the carbamic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group in the fluorobenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry: In chemistry, [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
作用機序
The mechanism of action of [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.
類似化合物との比較
Benzimidazole: A simpler compound with a similar core structure but lacking the fluorobenzoyl and carbamic acid moieties.
4-Fluorobenzoyl benzimidazole: Similar to the target compound but without the carbamic acid group.
Carbamic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: The uniqueness of [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid lies in its combination of the benzimidazole ring, fluorobenzoyl group, and carbamic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
93673-83-7 |
|---|---|
分子式 |
C15H10FN3O3 |
分子量 |
299.26 g/mol |
IUPAC名 |
[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/C15H10FN3O3/c16-10-4-1-8(2-5-10)13(20)9-3-6-11-12(7-9)18-14(17-11)19-15(21)22/h1-7H,(H,21,22)(H2,17,18,19) |
InChIキー |
ODRYRTBTVCRTPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
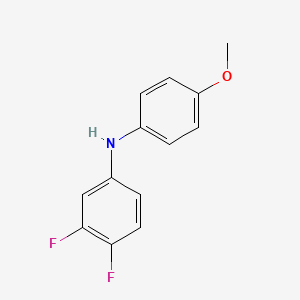
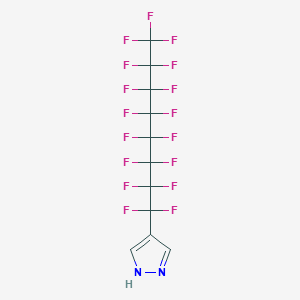
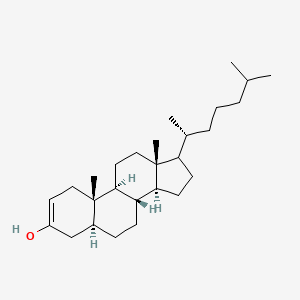
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
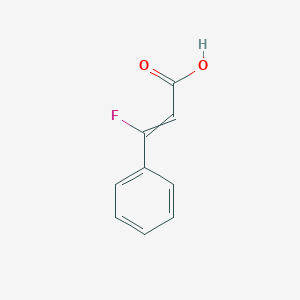
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
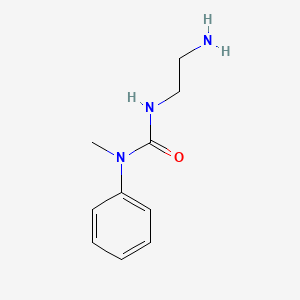
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
